6-Methoxyimidazo[1,2-a]pyridine
Overview
Description
6-Methoxyimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H8N2O . It is a type of imidazo[1,2-a]pyridine, which is a class of compounds that have been well-studied due to their importance as bioactive scaffolds .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including this compound, has been well-studied in the past decade . The synthetic pathways often involve transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . Recent advances in the synthesis of imidazo[1,2-a]pyridines have been summarized from 2016 to 2021 .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic methods, including 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been the subject of substantial interest due to their potential pharmaceutical applications . They are considered privileged structures because of their occurrence in many natural products .Physical and Chemical Properties Analysis
This compound has a molecular weight of 148.16 g/mol . It has a topological polar surface area of 26.5 Ų and a XLogP3-AA value of 1.7 . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors .Scientific Research Applications
Synthesis and Characterization
- The synthesis of derivatives like 2-Mercapto-5-methoxyimidazo[4,5-b]pyridine has been achieved through a series of reactions starting from 2,6-Dichloropyridine, demonstrating the compound's utility in generating novel chemical entities (Guan Jin, 2010). Similarly, the preparation of 8-Hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine via tandem reactions highlights its potential in one-pot catalytic synthesis processes (P. Bäuerlein et al., 2009).
Therapeutic Potential
- Novel selenylated imidazo[1,2-a]pyridines have shown promising activity against breast cancer, illustrating the scaffold's potential in chemotherapy through Akt-mediated regulation, DNA cleavage, and apoptosis induction (G. Almeida et al., 2018).
Catalysis and Chemical Transformations
- Palladium- and copper-catalyzed methodologies have been employed for the efficient preparation of 6-aminoimidazo[1,2-a]pyridine derivatives, underscoring the flexibility and utility of this scaffold in organic synthesis (C. Enguehard et al., 2003).
Sensing and Detection
- The compound 2,6-Bis(2-benzimidazolyl)pyridine has been utilized as a chemosensor for fluoride ions, showcasing its application in the development of sensitive and selective detection systems for anions (B. Chetia, P. Iyer, 2008).
Antitumor and Anticancer Research
- Polymethoxylated fused pyridine ring systems, including derivatives of imidazo[1,2-a]pyridine, have been synthesized and evaluated for their in vitro antitumor activity, offering insights into the design of new therapeutic agents (Sherif A F Rostom et al., 2009).
Future Directions
Mechanism of Action
Target of Action
6-Methoxyimidazo[1,2-a]pyridine is a compound that has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound are likely to be the key proteins or enzymes involved in the survival and proliferation of these bacteria.
Mode of Action
It is known that imidazo[1,2-a]pyridines interact with their targets and cause changes that inhibit the growth and proliferation of the bacteria
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those essential for the survival and proliferation of MDR-TB and XDR-TB. These could include pathways involved in cell wall synthesis, protein synthesis, and energy metabolism among others . The downstream effects of these interactions could result in the inhibition of bacterial growth and proliferation.
Pharmacokinetics
It is known that the compound is a solid at room temperature
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of MDR-TB and XDR-TB . This is achieved through its interaction with its targets and the subsequent disruption of essential biochemical pathways .
Action Environment
The action of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature . These factors could affect the stability of the compound, its ability to interact with its targets, and its overall efficacy.
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridines, a class of compounds to which 6-Methoxyimidazo[1,2-a]pyridine belongs, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis .
Molecular Mechanism
Imidazo[1,2-a]pyridines have been shown to undergo radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Temporal Effects in Laboratory Settings
A study has reported a method for the synthesis of a series of imidazo[1,2-a]pyridines, which could potentially include this compound, under microwave irradiation .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented in the literature. A related compound, an elaborated imidazo[1,2-a]pyridine carboxyamide, has shown bactericidal activity in vivo against an established M. tuberculosis infection at a similar dose as isoniazid and rifampicin using an aerosol mouse infection model .
Properties
IUPAC Name |
6-methoxyimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-2-3-8-9-4-5-10(8)6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTPJCOHIDPWTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C=CN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40616962 | |
Record name | 6-Methoxyimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40616962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955376-51-9 | |
Record name | 6-Methoxyimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40616962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.